

Application Note: Synthesis of Linkage Isomers from Chloropentaamminecobalt(III) chloride

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Compound of Interest

Compound Name: Chloropentaamminecobalt(III)
chloride

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Abstract

This application note provides detailed protocols for the synthesis of two classic linkage isomers, nitropentaamminecobalt(III) chloride and nitritopentaamminecobalt(III) chloride, using **chloropentaamminecobalt(III) chloride** as the precursor. Linkage isomerism, a key concept in coordination chemistry, is exemplified by the nitrite ligand's ability to bind to a metal center through either the nitrogen atom (nitro) or an oxygen atom (nitrito). This document outlines the synthesis of the precursor complex followed by the procedures to obtain both the thermodynamically stable nitro isomer and the kinetically favored nitrito isomer. Spectroscopic data for characterization and differentiation of the isomers are provided in a tabular format for easy reference.

Introduction

Coordination complexes exhibiting linkage isomerism are of significant interest in fundamental chemical research and have potential applications in various fields, including the development of novel therapeutic agents and smart materials. The ambidentate nature of the nitrite ligand (NO_2^-) allows it to coordinate to a metal ion in two distinct ways, forming a nitro complex (M-NO_2) or a nitrito complex (M-ONO). The pentaamminecobalt(III) system is a well-established model for studying this phenomenon. The synthesis begins with the preparation of **chloropentaamminecobalt(III) chloride**, $[\text{Co}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2$. This stable complex serves as a

starting point for the substitution of the chloride ligand with a nitrite group. Depending on the reaction conditions, either the kinetically controlled nitrito isomer or the thermodynamically more stable nitro isomer can be selectively synthesized. The interconversion between these two isomers can also be observed. This document provides detailed, step-by-step protocols for the synthesis and includes key characterization data.

Data Presentation

The synthesized linkage isomers can be readily distinguished by their distinct spectroscopic properties.

Compound	Formula	Color	λ_{max} (nm) [1][2]	Molar Absorptivity (ϵ)	Key IR Peaks (cm^{-1})[1]
Nitritopentaamminecobalt(III) chloride	$[\text{Co}(\text{NH}_3)_5(\text{ONO})]\text{Cl}_2$	Reddish-orange[2]	486, 330, 220	$\sim 10 \text{ M}^{-1}\text{cm}^{-1}$ [3]	1460, 1065
Nitropentaamminecobalt(III) chloride	$[\text{Co}(\text{NH}_3)_5(\text{NO}_2)]\text{Cl}_2$	Yellow-orange[4]	457.5, 325, 239	Not specified	1430, 825

Experimental Protocols

Part I: Synthesis of Chloropentaamminecobalt(III) chloride ($[\text{Co}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2$)

This protocol outlines the synthesis of the precursor complex, **chloropentaamminecobalt(III) chloride**.

Materials:

- Cobalt(II) chloride hexahydrate ($\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$)
- Ammonium chloride (NH_4Cl)
- Concentrated aqueous ammonia (NH_3)

- 30% Hydrogen peroxide (H_2O_2)
- Concentrated hydrochloric acid (HCl)
- Ice

Procedure:

- In a fume hood, dissolve 5.0 g of ammonium chloride in 30 mL of concentrated aqueous ammonia in a 250 mL Erlenmeyer flask.[\[5\]](#)
- To this solution, add 10 g of finely powdered cobalt(II) chloride hexahydrate in small portions with stirring. A brownish slurry will form.[\[6\]](#)
- Slowly add 10 mL of 30% hydrogen peroxide dropwise to the slurry. The reaction is exothermic and will cause effervescence.[\[6\]](#)
- After the effervescence subsides, slowly add 30 mL of concentrated hydrochloric acid. A red-purple precipitate of aquapentaamminecobalt(III) chloride will form.[\[5\]](#)
- Heat the mixture on a hot plate to approximately 85°C for 20 minutes to facilitate the conversion of the aquo complex to the chloro complex.[\[5\]](#)
- Cool the solution to room temperature and then in an ice bath to complete the precipitation of the royal purple product.[\[5\]](#)
- Collect the crystals by vacuum filtration and wash with two small portions of ice-cold water, followed by a small portion of cold ethanol.
- Air-dry the product.

Part II: Synthesis of Nitritopentaamminecobalt(III) chloride ($[\text{Co}(\text{NH}_3)_5(\text{ONO})]\text{Cl}_2$)

This protocol describes the synthesis of the kinetically favored nitrito isomer.

Materials:

- **Chloropentaamminecobalt(III) chloride** ($[\text{Co}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2$)
- Concentrated aqueous ammonia (NH_3)
- Sodium nitrite (NaNO_2)
- Ice

Procedure:

- Dissolve approximately 2.0 g of **chloropentaamminecobalt(III) chloride** in a mixture of 30 mL of water and 5 mL of concentrated aqueous ammonia by gently heating.
- Cool the resulting solution in an ice bath to about 10°C .
- Slowly add 2 M HCl to neutralize the solution.
- Add 2.0 g of sodium nitrite and stir until it is completely dissolved.
- Cool the solution in an ice bath for at least one hour. Reddish-orange crystals of the nitrito isomer will precipitate.^[3]
- Collect the product by vacuum filtration and wash with ice-cold water, followed by cold ethanol.
- Dry the product in air. It is important to characterize the product soon after synthesis as it will slowly isomerize to the nitro form.^[7]

Part III: Synthesis of Nitropentaamminecobalt(III) chloride ($[\text{Co}(\text{NH}_3)_5(\text{NO}_2)]\text{Cl}_2$)

This protocol details the synthesis of the thermodynamically stable nitro isomer via the isomerization of the nitrito complex.

Materials:

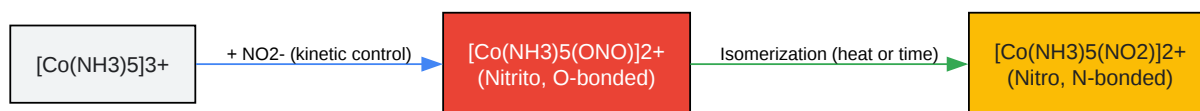
- Nitritopentaamminecobalt(III) chloride ($[\text{Co}(\text{NH}_3)_5(\text{ONO})]\text{Cl}_2$)

- Concentrated aqueous ammonia (NH₃)
- Concentrated hydrochloric acid (HCl)
- Ice

Procedure:

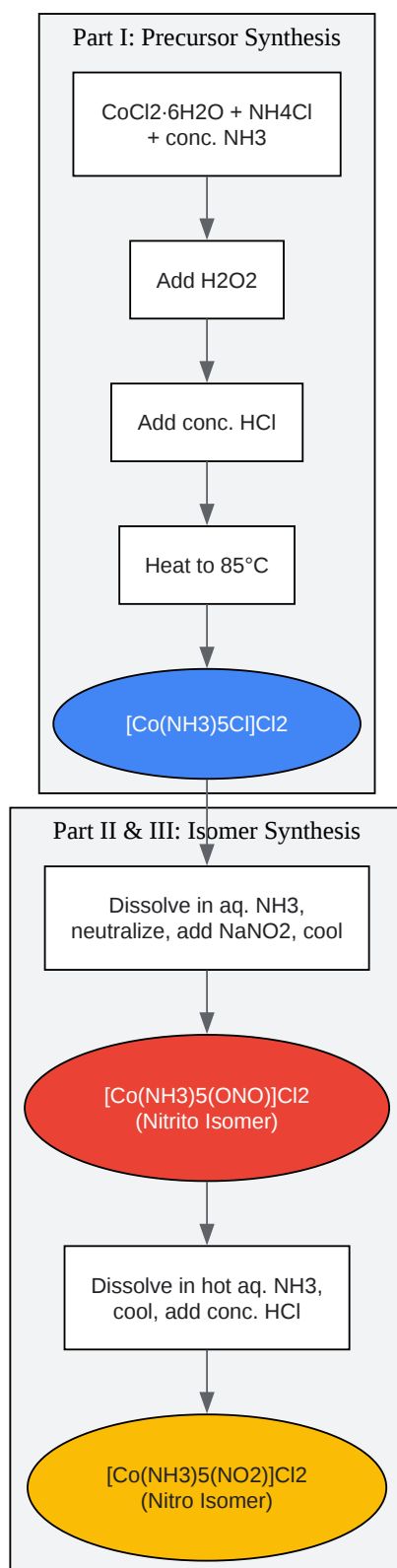
- Dissolve about 1 g of the nitrito isomer, [Co(NH₃)₅(ONO)]Cl₂, in 10 mL of hot water containing 2.0 mL of concentrated aqueous ammonia.[4]
- Cool the solution in an ice bath.
- Slowly add 30 mL of concentrated HCl to the cold solution.[4]
- Allow the mixture to stand in the ice bath until the precipitation of the yellow-orange nitro isomer is complete.[4]
- Collect the product by vacuum filtration and wash with a small amount of cold 95% ethanol. [4]
- Air-dry the product.

Visualizations



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Caption: Linkage isomerism in pentaamminecobalt(III) complexes.



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Caption: Experimental workflow for synthesis of linkage isomers.

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